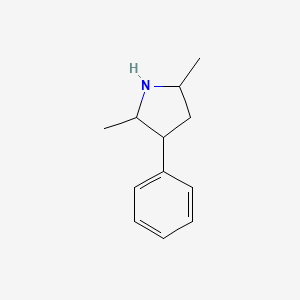
2,5-Dimethyl-3-phenyl-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3-phenyl-pyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two methyl groups and a phenyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethyl-1,4-diaminobutane with benzaldehyde under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2,5-Dimethyl-3-phenyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution, while nucleophiles like amines or alkoxides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2,5-Dimethyl-3-phenyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dimethyl-3-phenyl-pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound without the methyl and phenyl substituents.
2,5-Dimethyl-pyrrolidine: Similar structure but without the phenyl group.
3-Phenyl-pyrrolidine: Similar structure but without the methyl groups.
Uniqueness
2,5-Dimethyl-3-phenyl-pyrrolidine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups can enhance its stability and potentially its efficacy in various applications.
生物活性
2,5-Dimethyl-3-phenyl-pyrrolidine is a heterocyclic organic compound characterized by a five-membered pyrrolidine ring with two methyl groups and a phenyl group. Its unique structure suggests potential biological activities, which have been the subject of various research studies. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- IUPAC Name : 2,5-dimethyl-3-phenylpyrrolidine
| Property | Value |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 2,5-dimethyl-3-phenylpyrrolidine |
| Origin of Product | United States |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2,5-dimethyl-1,4-diaminobutane with benzaldehyde under acidic conditions, often utilizing catalysts like hydrochloric or sulfuric acid at elevated temperatures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, in vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism involves the modulation of cell viability through apoptosis induction and cell cycle arrest.
A comparative study showed that compounds with free amino groups displayed heightened anticancer activity while maintaining low toxicity towards non-cancerous cells . The following table summarizes key findings on the anticancer activity of related compounds:
| Compound | IC50 (µM) A549 Cells | Toxicity HSAEC1-KT Cells |
|---|---|---|
| Compound 15 | 66 | Moderate |
| Compound 21 | Not specified | Low |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Research indicates that specific derivatives demonstrated promising antimicrobial activity, particularly against strains resistant to conventional antibiotics .
The following table outlines the antimicrobial activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Methicillin-resistant S. aureus | High |
| Carbapenem-resistant E. coli | Moderate |
| Multidrug-resistant Pseudomonas aeruginosa | High |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound can inhibit enzymes crucial for cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Anticancer Study : A study conducted on a series of pyrrolidine derivatives revealed that those containing specific substituents exhibited enhanced cytotoxicity against A549 cells while sparing normal cells. This selectivity is critical for developing safer cancer therapies.
- Antimicrobial Evaluation : In another investigation, derivatives were tested against a panel of resistant pathogens. The results indicated that certain substitutions significantly improved antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
2,5-dimethyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChIキー |
NAMYMELPHNHNLV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(N1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















